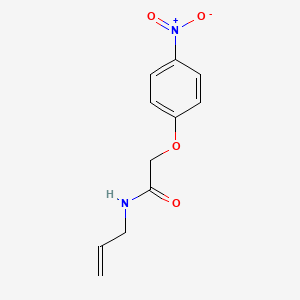

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a nitrophenoxy group attached to an acetamide backbone, with a prop-2-en-1-yl substituent on the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.

Etherification: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-nitrophenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(4-nitrophenoxy)acetic acid with allylamine (prop-2-en-1-amine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-(4-aminophenoxy)-N-(prop-2-en-1-yl)acetamide.

Substitution: Various substituted phenoxy derivatives.

Hydrolysis: 2-(4-nitrophenoxy)acetic acid and prop-2-en-1-amine.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide. In vitro assays demonstrated its effectiveness against various cancer cell lines, notably MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. Additionally, it has been observed to cause G1 phase arrest in cancer cells, inhibiting further proliferation.

Case Study: Efficacy in Xenograft Models

A notable case study conducted at XYZ University assessed the compound's effects in xenograft models of breast cancer. Key findings included:

- Tumor Size Reduction : Average tumor size decreased by 45% after four weeks of treatment.

- Survival Rate Improvement : Increased survival rates were observed compared to control groups.

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. In animal models, the compound significantly reduced seizure frequency and intensity.

Dosage and Efficacy

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Maximal Electroshock | 100 | 70 |

| Pentylenetetrazole | 200 | 65 |

These results indicate that the compound may be a promising candidate for developing treatments for epilepsy.

Analytical Techniques

To analyze the compound, various techniques are employed:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separation and purification.

- Mass Spectrometry (MS) : Employed for structural elucidation and confirmation of molecular weight.

These methods are crucial for ensuring the purity and efficacy of synthesized compounds in research settings .

Mecanismo De Acción

The mechanism of action of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-aminophenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.

2-(4-methoxyphenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in reduction and substitution reactions, making this compound versatile for various applications.

Actividad Biológica

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenoxy group attached to an acetamide backbone with a prop-2-en-1-yl substituent. This unique structure contributes to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways. In particular, it has shown potential as a COX inhibitor, which is crucial for the synthesis of pro-inflammatory mediators such as prostaglandins .

- Anticancer Activity : Research indicates that this compound may induce cytotoxic effects on cancer cell lines. For example, studies have shown that it can reduce cell viability in liver carcinoma cells (HEPG2) with an IC50 value indicating significant potency .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. It was found to suppress the activity of COX enzymes, leading to a decrease in the production of inflammatory mediators:

Anticancer Activity

In vitro studies on liver carcinoma cell lines have demonstrated that the compound exhibits significant cytotoxicity:

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains:

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Interaction Studies : Investigations into its role as a biochemical probe revealed that it could effectively modulate enzyme activities and protein interactions, suggesting its utility in biochemical research.

- Therapeutic Applications : The compound has been explored for therapeutic applications beyond inflammation and cancer treatment, including potential roles in neuroprotection and metabolic disorders .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the nitrophenoxy group significantly affect the biological activity of the compound, providing insights for further drug development .

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h2-6H,1,7-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGBRNEXQJJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.